molecular formula C11H16N4O B1434397 4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)morpholine CAS No. 1547050-61-2

4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)morpholine

Cat. No.: B1434397
CAS No.: 1547050-61-2
M. Wt: 220.27 g/mol
InChI Key: YZQFCRZRFBWOLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)morpholine is a chemical scaffold of significant interest in medicinal chemistry and early-stage drug discovery. Its core structure incorporates a tetrahydropyridopyridazine ring, a privileged heterocyclic system that is increasingly investigated for its potential to interact with biological targets. Recent scientific literature highlights that the tetrahydropyrido[4,3- d ]pyrimidine and tetrahydropyrido[4,3- c ]pyridazine scaffolds are being explored as novel inhibitors of human topoisomerase II (topoII), a well-validated target for cancer therapeutics . Researchers are utilizing this family of compounds to develop new chemical classes of topoII inhibitors that may offer a safer profile compared to existing topoisomerase-targeting drugs . The inherent properties of the pyridazine ring itself are key to its research utility; this heterocycle is characterized by a high dipole moment, which facilitates π-π stacking interactions with biological targets, and robust hydrogen-bonding capacity, making it a valuable element in molecular recognition and rational drug design . This compound is provided strictly for research and development purposes in laboratory settings. It is not intended for personal, medical, or veterinary use.

Properties

IUPAC Name

4-(5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-2-12-8-9-7-11(14-13-10(1)9)15-3-5-16-6-4-15/h7,12H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQFCRZRFBWOLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=NN=C21)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-yl)morpholine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic implications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step synthetic routes starting from readily available precursors. The key steps often include nucleophilic substitutions and cyclization reactions that yield the desired tetrahydropyrido-pyridazine framework. For example, one method involves the reaction of 4-piperidone derivatives with glyoxylic acid and hydrazine under solvent-free conditions to achieve high yields of the target compound .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may exhibit inhibitory effects on key enzymes involved in neurodegenerative diseases. For instance, its structural analogs have shown promising results as inhibitors of monoamine oxidase (MAO), which is critical in the metabolism of neurotransmitters .

Pharmacological Profiles

  • Inhibitory Activity : The compound has been evaluated for its inhibitory action against MAO-A and MAO-B. Specific derivatives have demonstrated IC50 values in the low micromolar range, indicating significant potency as MAO inhibitors .
  • Cytotoxicity : In vitro studies using fibroblast cell lines (L929) have shown varying degrees of cytotoxicity among different derivatives. Notably, some compounds exhibited minimal toxicity at therapeutic concentrations while effectively inhibiting target enzymes .
  • Antitumor Activity : The biological evaluation in human tumor xenograft models has indicated that certain derivatives can inhibit tumor growth in models such as glioblastoma and prostate cancer. This suggests potential applications in oncology .

Study 1: MAO Inhibition

A study focusing on pyridazinone derivatives found that specific substitutions on the pyridazine ring significantly enhanced MAO-B inhibition. For example, a derivative with a bromo substitution exhibited an IC50 value of 0.013 µM against MAO-B while maintaining selectivity over MAO-A .

Study 2: Anticancer Effects

Research involving human tumor xenograft models demonstrated that compounds derived from the tetrahydropyrido framework could inhibit tumor growth effectively. These compounds were tested against various cancer types and showed promise as therapeutic agents due to their ability to target multiple signaling pathways involved in cancer progression .

Data Tables

CompoundTarget EnzymeIC50 (µM)Selectivity Index
T6MAO-B0.013120.8
T3MAO-B0.039107.4
T6Cytotoxicity>120N/A

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of tetrahydropyrido[4,3-c]pyridazine exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves targeting key signaling pathways associated with cancer proliferation and survival .

Antimicrobial Properties

Compounds containing the tetrahydropyrido structure have demonstrated antimicrobial activity against a range of pathogens. This includes both Gram-positive and Gram-negative bacteria as well as certain fungi. The mode of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth .

Neuroprotective Effects

Recent studies suggest that tetrahydropyrido derivatives may offer neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease and other neurodegenerative disorders. The neuroprotective mechanism is thought to be linked to the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties, showing promise in reducing inflammation markers in various experimental models. This suggests potential applications in treating inflammatory diseases such as arthritis or inflammatory bowel disease .

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of tetrahydropyrido[4,3-c]pyridazine and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that specific modifications to the tetrahydropyrido structure enhanced anticancer activity significantly compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Testing

A comprehensive antimicrobial assessment was conducted on various derivatives of the compound against clinically isolated strains of bacteria. The findings revealed that certain derivatives exhibited potent activity against resistant strains, highlighting their potential as new antimicrobial agents .

Case Study 3: Neuroprotection

A series of experiments were performed to assess the neuroprotective effects of tetrahydropyrido derivatives in animal models of neurodegeneration. The results showed a marked improvement in cognitive function and a reduction in neuronal loss, suggesting therapeutic potential for conditions like Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Structure Substituents Molecular Weight (g/mol) Key Properties Biological Activity/Applications References
4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)morpholine Pyridazine fused with tetrahydropyridine + morpholine Morpholine (oxygen-containing) 246.31 XlogP: -0.6; TPSA: 50.3 Ų Intermediate in drug synthesis; potential kinase modulator
4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)thiomorpholine Pyridazine fused with tetrahydropyridine + thiomorpholine Thiomorpholine (sulfur-containing) 262.38 (est.) Higher XlogP due to sulfur; reduced solubility Discontinued; likely used in ligand optimization studies
6-Benzoyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one monomethyl ester Pyridazinone core + benzoyl and methyl ester Benzoyl, methyl ester 365.41 LD₅₀ (mice, i.p.): 246 mg/kg Antihypertensive applications; sigma ligand activity
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride Pyrimidine fused with tetrahydropyridine Dihydrochloride salt N/A (salt form) Enhanced aqueous solubility Intermediate for tetrahydropteroic acid derivatives
7-Alcanoyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one Thieno-pyrimidinone core + alcanoyl Alcanoyl (alkyl chain) Variable High BET BDII selectivity (HTRF assay) Anti-leukemic drug candidate; BET inhibitor

Key Comparative Insights

Structural Modifications and Physicochemical Properties
  • Morpholine vs.
  • Salt Forms : The dihydrochloride salt of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine enhances solubility, critical for in vivo applications.
  • Core Heterocycle: Pyridazine (target compound) vs. pyrimidine () vs. thieno-pyrimidinone () alters binding affinity. For example, the thieno-pyrimidinone core in showed high selectivity for BET bromodomains due to its N-acetylated pyrido moiety.

Preparation Methods

General Strategy Overview

The synthesis of 4-(5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-yl)morpholine typically involves:

  • Construction of the tetrahydropyridopyridazine fused ring system through cyclization reactions starting from suitable pyridine or pyridazine precursors.
  • Subsequent substitution or coupling with morpholine to install the morpholine moiety on the pyridazine ring.

Preparation of the Pyridazine Core

A key intermediate in the synthesis is often a chlorinated or functionalized pyridazinone derivative, which can be substituted by secondary amines such as morpholine.

Example from literature:

  • Starting from 2,3-pyridine dicarboxylic acid, dehydration with acetic anhydride yields a pyridazinone intermediate.
  • Treatment of furo(3,4-b)pyridine-5,7-dione with hydrazine hydrate produces 6,7-dihydropyrido(2,3-d)pyridazine-5,8-dione.
  • Chlorination with phosphorus oxychloride in pyridine affords 5,8-dichloropyrido(2,3-d)pyridazine.
  • Hydrolysis with dilute hydrochloric acid yields 5-chloropyrido(2,3-d)pyridazin-8(7H)-one, a key intermediate.
  • This intermediate reacts with morpholine in polyethylene glycol-400 at 120–140 °C to substitute the chlorine atom with the morpholine group, producing the target compound or close analogues.

Morpholine Substitution Reaction

The nucleophilic substitution on the chlorinated pyridazine intermediate is typically conducted under heating in a high boiling solvent such as polyethylene glycol-400 (PEG-400). The reaction conditions are optimized to favor substitution without decomposition.

  • Typical reaction conditions: 0.02 mol of chloropyridazinone intermediate with 0.13 mol morpholine in 15 mL PEG-400.
  • Heating at 140 °C in an oil bath for several hours.
  • After reaction completion, the mixture is poured into ice-water, extracted with dichloromethane, washed, dried, and concentrated.
  • Purification is achieved via column chromatography (Hexane:Ethyl acetate).

Alternative Cyclization and Functionalization Approaches

Other methods involve the use of hydrazine hydrate to form pyridazine rings via cyclization reactions from hydrazino precursors, followed by further functionalization steps.

  • Hydrazine hydrate reacts with keto or dione precursors under reflux in ethanol to form hydrazino-substituted pyridazines.
  • Subsequent reactions with electrophiles or bifunctional reagents yield fused heterocyclic systems.
  • Morpholine substitution can be introduced at later stages depending on the intermediate's functional groups.

Advanced Techniques: High-Pressure Reactor-Assisted Synthesis

Recent advances include the use of Q-tube reactors to conduct reactions under high pressure and temperature to improve yields and reduce reaction times.

  • Reactions of amino-pyridine derivatives with α-keto acids or isatin derivatives in ethanol with trifluoroacetic acid (TFA) and acetic acid additives.
  • Heating at 130 °C for 30–40 minutes under pressure accelerates cyclization and ring formation.
  • The formed fused heterocycles can then be functionalized with morpholine or other amines.

Reaction Conditions and Yields Summary Table

Step Reagents/Conditions Yield (%) Notes
Dehydration of 2,3-pyridine dicarboxylic acid Acetic anhydride, reflux 110 °C, 3-4 h ~85 Formation of pyridazinone intermediate
Hydrazine hydrate reaction Hydrazine hydrate, reflux in ethanol, 95 °C, 3 h 85 Formation of dihydropyridazine dione
Chlorination Phosphorus oxychloride, pyridine, reflux - Formation of dichloropyridazine intermediate
Hydrolysis Dilute HCl (1%), heating 85 Formation of chloropyridazinone
Morpholine substitution Morpholine, PEG-400, 140 °C, oil bath 24–40 Nucleophilic substitution, product purified by chromatography
Q-tube reactor cyclization (alternative) Amino-pyridine + α-keto acid or isatin, EtOH, TFA, AcOH, 130 °C, 30–40 min, high pressure 48–70 Accelerated synthesis of fused heterocycles

Research Findings and Analysis

  • The dehydration and cyclization steps to form the pyridazine core are robust and yield high purity intermediates.
  • Chlorination with phosphorus oxychloride is effective for introducing a good leaving group for subsequent amine substitution.
  • Morpholine substitution under high temperature in PEG-400 proceeds with moderate yields (typically 24–40%), indicating possible side reactions or incomplete conversion.
  • The use of high-pressure Q-tube reactors significantly reduces reaction times and can improve yields for related fused heterocyclic systems, suggesting potential for process optimization in morpholine substitution steps.
  • Purification by column chromatography is necessary to isolate the pure product due to side products and unreacted starting materials.
  • Spectroscopic characterization (FTIR, NMR, MS) confirms the structure and purity of intermediates and final products.

Q & A

Q. What are the recommended synthetic routes for 4-(5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-yl)morpholine?

  • Methodological Answer : The compound can be synthesized via microwave-assisted techniques optimized for pyridazine derivatives, as demonstrated for structurally similar compounds like 3,6-dichloropyridazine functionalization . A general procedure involves refluxing intermediates (e.g., substituted pyridazines) with secondary amines (e.g., morpholine) in methanol, followed by crystallization for purification . Key steps include monitoring reaction progress via TLC and optimizing stoichiometry to avoid over-functionalization.

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use a combination of 1^1H/13^{13}C NMR to confirm the morpholine moiety and pyridazine ring integration (e.g., δ 3.58–3.62 ppm for morpholine protons, as seen in related derivatives) . High-resolution mass spectrometry (HRMS) verifies the molecular ion peak at m/z 220.27 (C11_{11}H16_{16}N4_4O) . Purity should be assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm, referencing pharmacopeial impurity standards (e.g., EP/BP guidelines) .

Q. What stability considerations are critical for handling this compound?

  • Methodological Answer : Store under inert atmosphere (N2_2 or Ar) at –20°C to prevent oxidation of the tetrahydropyrido ring. Monitor for degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to detect hydrolytic byproducts. The morpholine group’s basicity may necessitate pH-adjusted formulations to avoid salt formation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodological Answer : Focus on modifying the pyridazine core and morpholine substituents. For example, replace morpholine with piperazine (as in EP impurity standards ) or introduce halogen substituents at the pyridazine C-5/C-8 positions to assess bioactivity changes. Use in vitro assays (e.g., kinase inhibition) paired with computational docking (using SMILES: c1c(N2CCOCC2)nnc2c1CNCC2 ) to correlate substituent effects with target binding .

Q. What computational strategies are effective for predicting this compound’s pharmacokinetic properties?

  • Methodological Answer : Employ in silico tools like SwissADME to calculate logP (predicted ~1.2 for C11_{11}H16_{16}N4_4O) and topological polar surface area (TPSA ~58 Ų). Molecular dynamics simulations can model blood-brain barrier permeability, leveraging the morpholine group’s known role in enhancing solubility . Validate predictions with in vivo PK studies in rodent models.

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or impurity profiles. Cross-validate results using orthogonal methods:
  • Compare IC50_{50} values from fluorescence polarization (FP) vs. radiometric assays.
  • Re-synthesize batches with stricter impurity controls (e.g., <0.1% by HPLC ).
  • Analyze stereochemical purity if chiral centers exist (noted in related compounds ).

Experimental Design Tables

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionReference
Reaction SolventMethanol/Water (9:1)
TemperatureReflux (65–70°C)
PurificationCrystallization (EtOAc/Hexane)

Q. Table 2. Analytical Characterization

TechniqueCritical ObservationsReference
1^1H NMRδ 2.73–3.18 ppm (CH2_2 morpholine)
HRMS[M+H]+^+: m/z 220.27

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)morpholine
Reactant of Route 2
4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.